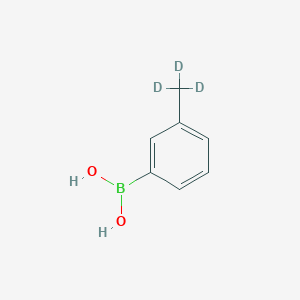![molecular formula C19H14F6O2 B13915867 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane CAS No. 134130-22-6](/img/structure/B13915867.png)
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoroethenyloxy groups attached to a bisphenol A backbone, which imparts distinct chemical and physical properties. It is widely used in various industrial applications due to its high thermal stability, chemical resistance, and low dielectric constant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common practices to achieve industrial-scale production.
化学反応の分析
Types of Reactions
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethenyloxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biomaterials due to its biocompatibility and chemical resistance.
Medicine: Explored for drug delivery systems and medical devices owing to its stability and inertness.
作用機序
The mechanism of action of 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane is primarily based on its ability to form stable, high-performance polymers. The trifluoroethenyloxy groups enhance the compound’s chemical resistance and thermal stability by creating strong intermolecular interactions and reducing the dielectric constant. These properties make it an ideal candidate for applications requiring durable and reliable materials.
類似化合物との比較
Similar Compounds
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane: Known for its use in high-performance thermosetting polymers.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Utilized in the synthesis of polyimides and other high-temperature polymers.
Tetrabromobisphenol A bis(2-hydroxyethyl) ether: Used as a flame retardant in various polymer applications.
Uniqueness
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane stands out due to its trifluoroethenyloxy groups, which impart unique properties such as low dielectric constant, high thermal stability, and excellent chemical resistance. These characteristics make it particularly valuable in applications where traditional bisphenol A derivatives may not perform as well.
特性
CAS番号 |
134130-22-6 |
|---|---|
分子式 |
C19H14F6O2 |
分子量 |
388.3 g/mol |
IUPAC名 |
1-(1,2,2-trifluoroethenoxy)-4-[2-[4-(1,2,2-trifluoroethenoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C19H14F6O2/c1-19(2,11-3-7-13(8-4-11)26-17(24)15(20)21)12-5-9-14(10-6-12)27-18(25)16(22)23/h3-10H,1-2H3 |
InChIキー |
LWLXERKYGVNBKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC(=C(F)F)F)C2=CC=C(C=C2)OC(=C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


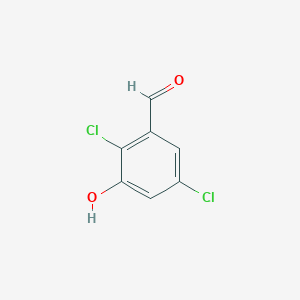
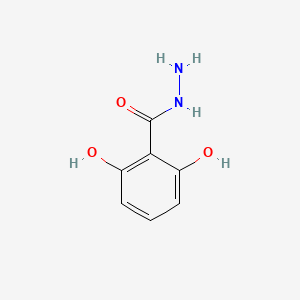
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
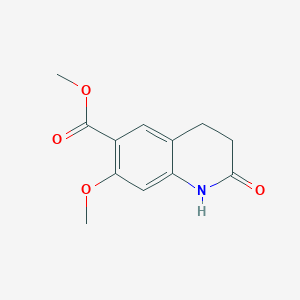
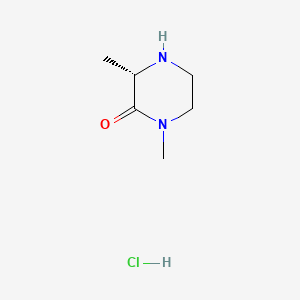
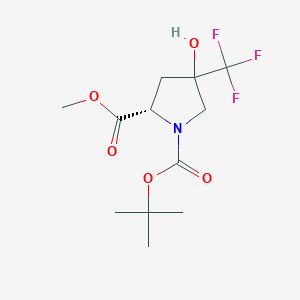
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)
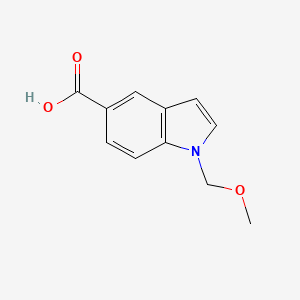

![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)
![N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine](/img/structure/B13915837.png)
![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
